molecular formula C13H24N2O4 B2877473 3-n-boc-amino-3-piperidine-propionic acid CAS No. 372144-09-7

3-n-boc-amino-3-piperidine-propionic acid

Cat. No.: B2877473
CAS No.: 372144-09-7
M. Wt: 272.345
InChI Key: HJGVTRQOPWBRIK-UHFFFAOYSA-N
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Description

3-n-boc-amino-3-piperidine-propionic acid is a chemical compound with the molecular formula C13H24N2O4 and a molecular weight of 272.34 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-n-boc-amino-3-piperidine-propionic acid typically involves the reaction of piperidine with tert-butoxycarbonyl chloride (Boc-Cl) to form the Boc-protected piperidine intermediate. This intermediate is then reacted with propionic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reactors .

Chemical Reactions Analysis

Types of Reactions

3-n-boc-amino-3-piperidine-propionic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-n-boc-amino-3-piperidine-propionic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-3-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-10(7-11(16)17)9-5-4-6-14-8-9/h9-10,14H,4-8H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYIVBQGRXYEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20958392
Record name 3-{[tert-Butoxy(hydroxy)methylidene]amino}-3-(piperidin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372144-09-7
Record name 3-{[tert-Butoxy(hydroxy)methylidene]amino}-3-(piperidin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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